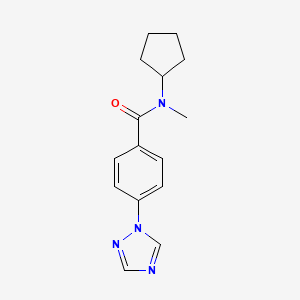
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CPI-455, is a novel compound that has gained attention in the scientific community for its potential applications in cancer treatment. CPI-455 belongs to a class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to inhibit the activity of proteins that play a role in cancer progression.
Wirkmechanismus
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide can disrupt the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. Additionally, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to be effective in a range of cancer types, suggesting that it may have broad applications in cancer treatment. However, one limitation of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more potent BET inhibitors, the investigation of combination therapies with other cancer treatments, and the exploration of the mechanisms underlying N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide's effects on cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide for maximum efficacy in vivo.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide involves several steps, including the reaction of 4-bromo-1-cyclopentylbenzene with N-methyl-1H-1,2,4-triazole-1-carboxamide in the presence of a base. The resulting compound is then subjected to further reactions to yield N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be effective in treating a range of cancers.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18(13-4-2-3-5-13)15(20)12-6-8-14(9-7-12)19-11-16-10-17-19/h6-11,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPWHROUUWCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
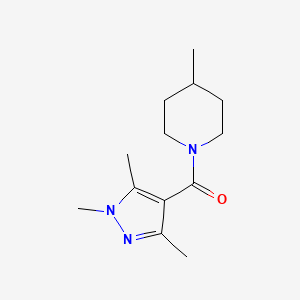
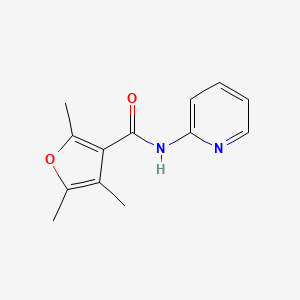
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
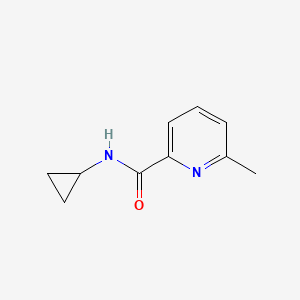
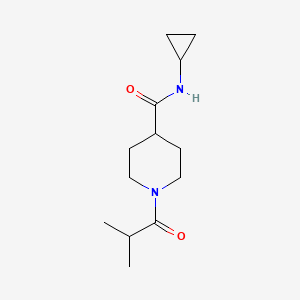
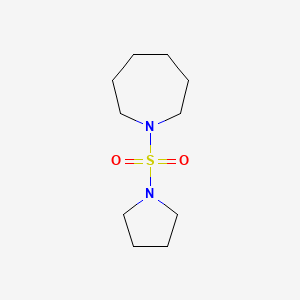
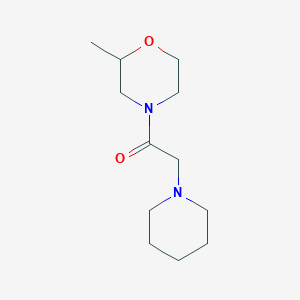
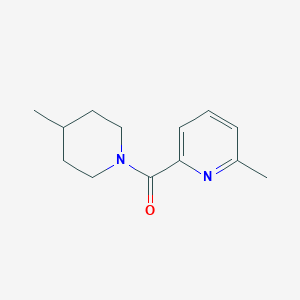
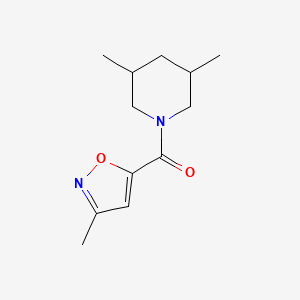
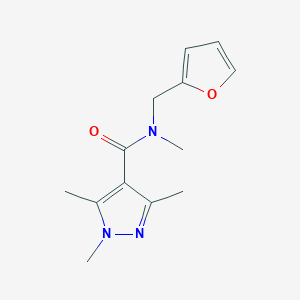
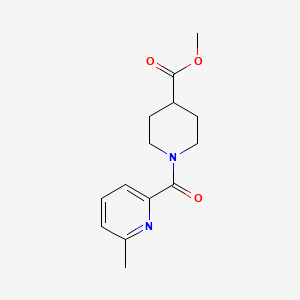
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)